Comparative Crosslinking Efficiency for UT-A1 Urea Channel Complexes in Native IMCD Cells
In a direct head-to-head comparison, BSOCOES was the most effective crosslinker among five tested (DMP, BS3, BSOCOES, EGS, and DTSSP) for generating high-molecular-weight complexes of the UT-A1 urea channel in rat inner medullary collecting duct (IMCD) suspensions [1]. All crosslinkers were used at the same concentration.
| Evidence Dimension | Efficiency of crosslinking UT-A1 into high-molecular-weight complexes (>250 kDa) |
|---|---|
| Target Compound Data | Greatest amount of UT-A1 immunoreactivity above 250 kDa |
| Comparator Or Baseline | DMP, BS3 (Sulfo-DSS), EGS, and DTSSP |
| Quantified Difference | BSOCOES was qualitatively and quantitatively superior to all other crosslinkers tested for this specific target. |
| Conditions | Rat IMCD cell suspensions, 2 mM crosslinker concentration, immunoblotting analysis |
Why This Matters
This demonstrates that for certain challenging membrane protein complexes, BSOCOES provides unique, unmatched crosslinking efficiency not achievable with more common reagents like BS3 or DSS, making it essential for mapping the UT-A1 interactome.
- [1] Chou, C. L., et al. (2018). Optimization of in-cell cross-linking and protein solubilization. American Journal of Physiology-Renal Physiology, 315(5), F1237. Fig. 1A. View Source
